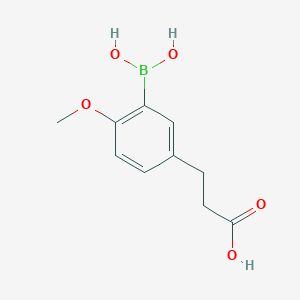
3-(3-Borono-4-methoxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Borono-4-methoxyphenyl)propanoic acid is an organic compound that features a boronic acid group and a methoxy group attached to a phenyl ring, which is further connected to a propanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Borono-4-methoxyphenyl)propanoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (like toluene or ethanol) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions: 3-(3-Borono-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a phenol derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 3-(3-hydroxy-4-methoxyphenyl)propanoic acid.
Reduction: Formation of 3-(3-borono-4-methoxyphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(3-Borono-4-methoxyphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its boronic acid group, which can interact with diols and other biomolecules.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and sensors.
作用機序
The mechanism of action of 3-(3-Borono-4-methoxyphenyl)propanoic acid largely depends on its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity .
類似化合物との比較
3-(3-Methoxyphenyl)propanoic acid: Lacks the boronic acid group, making it less versatile in forming covalent bonds with diols.
3-(4-Methoxyphenyl)propanoic acid: Similar structure but with the methoxy group in a different position, affecting its reactivity and applications.
3-(3-Hydroxy-4-methoxyphenyl)propanoic acid:
Uniqueness: 3-(3-Borono-4-methoxyphenyl)propanoic acid is unique due to the presence of both the boronic acid and methoxy groups, which provide a combination of reactivity and binding capabilities not found in many other compounds. This makes it particularly valuable in synthetic chemistry and biochemical applications.
特性
分子式 |
C10H13BO5 |
|---|---|
分子量 |
224.02 g/mol |
IUPAC名 |
3-(3-borono-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H13BO5/c1-16-9-4-2-7(3-5-10(12)13)6-8(9)11(14)15/h2,4,6,14-15H,3,5H2,1H3,(H,12,13) |
InChIキー |
GICMXALJAHYGQR-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1)CCC(=O)O)OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















